molecular formula C8H12O3 B1210532 Ethyl 2-oxocyclopentanecarboxylate CAS No. 611-10-9

Ethyl 2-oxocyclopentanecarboxylate

Cat. No.: B1210532
CAS No.: 611-10-9
M. Wt: 156.18 g/mol
InChI Key: JHZPNBKZPAWCJD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-oxocyclopentanecarboxylate is a chemical compound that primarily targets primary and secondary alcohols . These alcohols play a crucial role in various biochemical reactions, serving as substrates for enzymatic reactions.

Mode of Action

The compound interacts with its targets (primary and secondary alcohols) through a cobalt (II) Schiff’s base complex catalyzed oxidation . This interaction results in the conversion of these alcohols into aldehydes and ketones .

Pharmacokinetics

Its molecular weight of 15618 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxocyclopentanecarboxylate plays a significant role in biochemical reactions, particularly in the oxidation of primary and secondary alcohols to aldehydes and ketones. This reaction is catalyzed by cobalt (II) Schiff’s base complexes . The compound interacts with various enzymes and proteins, facilitating these oxidation reactions. The nature of these interactions involves the formation of intermediate complexes that enhance the reaction rate and selectivity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation of alcohols within cells, leading to changes in the levels of aldehydes and ketones . These changes can impact cellular metabolism and energy production, as well as modulate gene expression related to oxidative stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in oxidation reactions catalyzed by cobalt (II) Schiff’s base complexes. The compound forms intermediate complexes with the catalyst, which facilitates the transfer of electrons from the alcohol substrate to the oxidizing agent . This process results in the formation of aldehydes and ketones, which are essential intermediates in various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the compound maintains its activity in oxidation reactions over extended periods, although slight decreases in efficiency may be observed due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively catalyzes the oxidation of alcohols without causing significant adverse effects . At higher doses, toxic effects such as headache, dizziness, tiredness, nausea, and vomiting have been reported . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include the oxidation of primary and secondary alcohols to aldehydes and ketones. The compound interacts with cobalt (II) Schiff’s base complexes, which act as catalysts in these reactions . The resulting aldehydes and ketones are further metabolized in various biochemical pathways, contributing to cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells. This localization facilitates its participation in oxidation reactions within specific cellular compartments.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in oxidation reactions . The compound’s subcellular localization is influenced by its chemical properties, including its lipophilicity and ability to form complexes with catalytic proteins. This localization ensures its availability for participation in metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxocyclopentanecarboxylate can be synthesized through the esterification of 2-oxocyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of microreactors for phase-transfer benzylation reactions has been investigated, showing improved reaction rates and selectivity compared to traditional batch processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-oxocyclopentanecarboxylate is utilized in various scientific research applications:

Comparison with Similar Compounds

  • Methyl 2-oxocyclopentanecarboxylate
  • Ethyl acetoacetate
  • Diethyl adipate

Comparison: this compound is unique due to its cyclopentanone ring structure, which imparts distinct reactivity compared to linear esters like ethyl acetoacetate and diethyl adipate. The presence of the cyclopentanone ring allows for the formation of spiro compounds and other cyclic derivatives, which are not easily accessible from linear esters .

Properties

IUPAC Name

ethyl 2-oxocyclopentane-1-carboxylate
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InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZPNBKZPAWCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID80871790
Record name Ethyl 2-oxocyclopentanecarboxylate
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Molecular Weight

156.18 g/mol
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Physical Description

Clear colorless to light yellow liquid; [Acros Organics MSDS]
Record name Ethyl 2-oxocyclopentanecarboxylate
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CAS No.

611-10-9
Record name Ethyl 2-oxocyclopentanecarboxylate
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Record name Ethyl 2-oxocyclopentanecarboxylate
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Record name Ethyl 2-oxocyclopentanecarboxylate
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Record name Ethyl 2-oxocyclopentanecarboxylate
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Synthesis routes and methods I

Procedure details

Ethyl-2-oxocyclopentane carboxylate (3.9 gm 0.025 m) was fluorinated in a similar manner to that described in Example 1. Work up gave ethyl-2-fluoro-2-oxocyclopentane carboxylate [NMR(CDCl3); 19F, δF =-164.6 ppm (t) JHF =21.0 Hz. MS (EI); M+ 174]. Yield 56%. Also recognised in the reaction mixture was cyclopentanone [M.S. (EI); 84(M+)], unreacted starting material, and diethyl adipate [M.S. (CI); 203 (M+1)+ ]. Conversion 80%.
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Synthesis routes and methods II

Procedure details

Similarly, compounds of this invention can be prepared as illustrated by the exemplary reaction in Scheme 3. Reaction of cyclopentanone with diethyl carbonate in THF in the presence of NaH produced ethyl 2-oxocyclopentanecarboxylate. Reaction of ethyl 2-oxocyclopentanecarboxy late with urea at 175-185° C. produced 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Reaction of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with hexamethyldisilazane (HMDS) in toluene in the presence of concentrated sulfuric acid, produced the intermediate 2,4-di(trimethylsilyloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Reaction of 2,4-di(trimethylsilyloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine with methyl 3-(bromomethyl)benzoate in DMF, followed by treatment with 1,4-dioxane and methanol, produced 1-(3-methoxycarbonylbenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Treatment of the ester with NaOH in water-methanol produced 1-(3-carboxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Coupling of the acid with a substituted amine, such as 1-(pyrimidin-2-yl)piperazine, in the presence of coupling agents, such as HATU and DIPEA in DMF, produced the targeted compound 1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.
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Synthesis routes and methods III

Procedure details

The process was carried out in a high-viscosity reactor model CRP 2,5 Batch from List AG. The high-viscosity reactor is a machine having two horizontal corotating mixing shafts. Kneading devices which intermesh and thus ensure rapid and homogeneous mixing are located on the shafts. In addition, the machine has a discharge screw by means of which the product can be conveyed out of the reaction chamber. It can be operated continuously or batchwise. The reactor has a free volume of about 2.5 l. The reaction chamber of the machine can be heated. Volatile constituents can be taken off via a vent. 1336 g of diethyl adipate and 472 g of sodium ethoxide were placed in the high-viscosity reactor. After start-up of the kneader and commencement of mixing of the starting materials a viscous mass was immediately formed. While kneading slowly, the temperature was slowly increased to 120° C. A vacuum of 10 mbar was slowly built up. The temperature of 120° C. was reached after about 15 minutes. Slow kneading was then continued at a temperature of 120° C. for 30 minutes until a pulverized white solid had been obtained. The powder formed was discharged by means of a transport screw and subsequently hydrolysed using half-strength sulphuric acid. Phase separation and distillation at 120° C./10 mbar gave 1021 g of ethyl cyclopentanone-2-carboxylate, viz. about 99% of theory. Diethyl adipate could no longer be detected.
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Synthesis routes and methods IV

Procedure details

15.0 g (0.652 mmol) of sodium was placed in 150 mL toluene, heated to reflux, shaken, and made into sodium sand. 81.6 g (0.400 mol) of diethyl adipate was added in drops to the mixture in an outside bath at 105-110° C., and the resultant solution changed into a yellow sticky product. After refluxing for 8 h, the solution was cooled by ice bath, and 400 mL of 10% acetic acid solution was added in drops. The mixture was suction filtered and washed with a small amount of toluene. The filtrate was separated into layers. The upper layer was washed with 7% sodium carbonate (260 mL×2) followed by saturated brine (200 mL×2), and dried overnight with anhydrous magnesium sulfate. The solution was filtered, concentrated and distilled under reduced pressure to collect the fractions of bp: 142-150° C./2660 Pa, yielding 53.3 g of colorless liquid with a yield of 85.6%.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl 2-oxocyclopentanecarboxylate?

A1: The molecular formula is C8H12O3, and its molecular weight is 156.18 g/mol.

Q2: Are there any specific spectroscopic data available for this compound?

A2: While the provided research papers don't detail specific spectroscopic data, typical characterization would involve 1H NMR, 13C NMR, and IR spectroscopy. These techniques would confirm the presence of characteristic functional groups like the ketone and ester moieties.

Q3: What types of reactions is this compound commonly used in?

A3: This compound is a versatile substrate for various reactions, including:

  • Michael Reactions: It acts as an electrophilic acceptor in Michael additions, readily reacting with nucleophiles. This property is attributed to the electron-withdrawing nature of both the ketone and ester groups, making the alpha-carbon highly electrophilic [, ]. For instance, it reacts with methyl vinyl ketone in the presence of cinchona alkaloid catalysts to afford chiral Michael adducts []. Calcium hydroxyapatites of various compositions and specific surface areas have also been shown to be efficient catalysts for Michael reactions involving this compound and various substrates like 3-buten-2-one [].
  • Alkylation Reactions: The presence of the acidic alpha-hydrogen atoms allows for alkylation reactions to introduce substituents, which is valuable in building more complex molecules. This approach was employed in synthesizing the marine toxin tanikolide, where this compound underwent alkylation as a key step [, ].
  • Condensation Reactions: It serves as a starting material in condensation reactions, enabling the formation of heterocyclic compounds. For example, it reacts with arylamines to produce 2,3-dihydro-α-quinindones [].
  • Cyclization Reactions: It acts as a precursor for synthesizing various cyclic compounds. A notable example is its use in synthesizing spir[4.4]ononane-1,6-dione, achieved by a series of reactions including alkylation, hydrolysis, decarboxylation, and ring closure [].

Q4: Can you elaborate on the role of this compound in the synthesis of tanikolide?

A4: In the synthesis of tanikolide, this compound served as the starting material [, ]. Its structure provided the foundation for building the complex bicyclic lactone framework of tanikolide through a series of reactions like alkylation and Baeyer-Villiger oxidation.

Q5: What makes this compound suitable for use in Michael reactions?

A5: The presence of both the ketone and ester functional groups adjacent to the methylene group enhances the acidity of the alpha-hydrogen atoms. This characteristic makes the molecule susceptible to deprotonation, generating an enolate that acts as a nucleophile in Michael additions.

Q6: How does the choice of catalyst impact the outcome of reactions involving this compound?

A6: The choice of catalyst significantly influences the reaction pathway and product selectivity. For instance, using cinchona alkaloids as catalysts in the Michael addition of this compound to methyl vinyl ketone allows for enantioselective control, leading to the preferential formation of one enantiomer over the other []. Conversely, employing calcium hydroxyapatites as catalysts promotes the reaction without solvent and offers easy catalyst recovery [].

Q7: Has this compound been used in the development of any other bioactive compounds?

A7: Yes, besides tanikolide, this compound has been utilized in synthesizing a proline-containing pseudodipeptide with a fluoroolefin as a peptide bond mimic []. This modified peptide, Ala-Ψ[(Z)CFCH]-Pro, holds potential for conformational and structural studies of peptides and proteins and could be explored as an enzyme inhibitor.

Q8: What is known about the stability of this compound under various conditions?

A8: While specific stability data is not provided in the papers, the ester functionality in this molecule makes it susceptible to hydrolysis under basic or acidic conditions.

Q9: Have there been any computational studies or modeling performed on this compound?

A9: While there is no mention of specific computational studies within the provided research, computational chemistry techniques like Density Functional Theory (DFT) could be applied to explore:

    Q10: Are there any known analytical methods specifically developed for this compound analysis?

    A10: Yes, a method for quantifying this compound using reversed-phase high-performance liquid chromatography (HPLC) has been developed []. This method utilizes a Kromasil C18 column, a methanol-water mobile phase, and UV detection at 253 nm. It offers good linearity, precision, and recovery, making it suitable for analyzing this compound in various matrices.

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